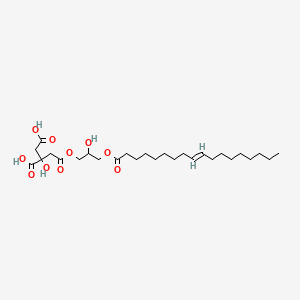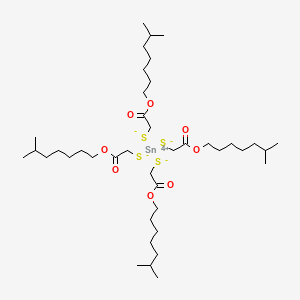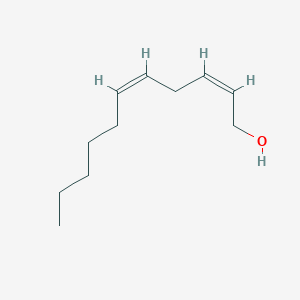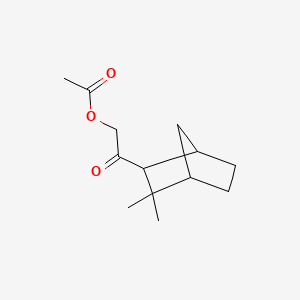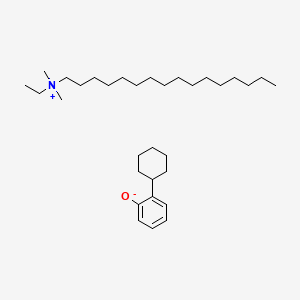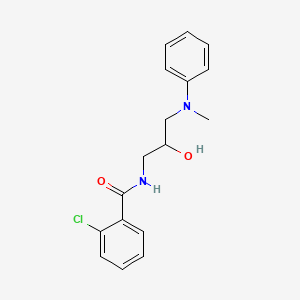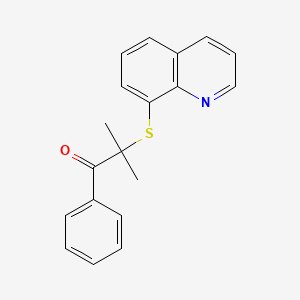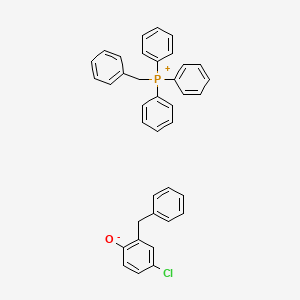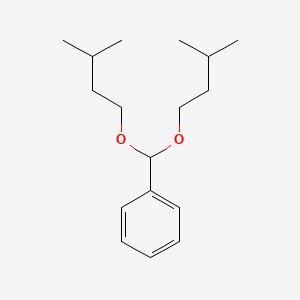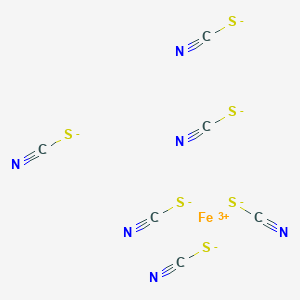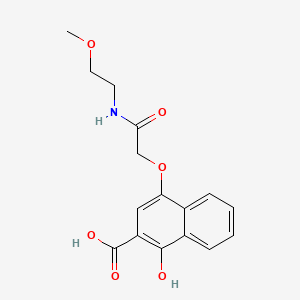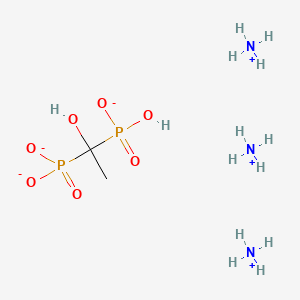
Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate is a chemical compound with the molecular formula C2H17N3O7P2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to inhibit the formation of calcium phosphate crystals, making it valuable in water treatment and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate can be synthesized through the reaction of 1-hydroxyethylidene-1,1-diphosphonic acid with ammonia. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired triammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at optimal conditions for the reaction to proceed efficiently. The product is then purified through filtration and crystallization processes to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various phosphonate derivatives, while substitution reactions can yield different substituted phosphonates.
Aplicaciones Científicas De Investigación
Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and in the synthesis of other phosphonate compounds.
Biology: The compound is studied for its potential role in inhibiting the formation of calcium phosphate crystals in biological systems.
Medicine: It is investigated for its potential use in treating conditions related to abnormal calcium phosphate deposition, such as certain types of kidney stones.
Industry: The compound is used in water treatment processes to prevent the formation of scale and corrosion in pipes and equipment.
Mecanismo De Acción
The mechanism of action of triammonium hydrogen (1-hydroxyethylidene)bisphosphonate involves its ability to bind to calcium ions and inhibit the formation of calcium phosphate crystals. This binding prevents the crystals from growing and aggregating, thereby reducing the risk of scale formation and other related issues. The molecular targets of this compound include calcium ions and phosphate ions, and the pathways involved are related to the inhibition of crystal nucleation and growth.
Comparación Con Compuestos Similares
Similar Compounds
- Tripotassium hydrogen (1-hydroxyethylidene)bisphosphonate
- Sodium hydrogen (1-hydroxyethylidene)bisphosphonate
- Calcium hydrogen (1-hydroxyethylidene)bisphosphonate
Uniqueness
Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate is unique due to its specific ammonium salt form, which provides distinct solubility and reactivity properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications where specific solubility and reactivity characteristics are required.
Propiedades
Número CAS |
2809-20-3 |
|---|---|
Fórmula molecular |
C2H17N3O7P2 |
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
triazanium;hydroxy-(1-hydroxy-1-phosphonatoethyl)phosphinate |
InChI |
InChI=1S/C2H8O7P2.3H3N/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);3*1H3 |
Clave InChI |
CRULDAFTNSZRBT-UHFFFAOYSA-N |
SMILES canónico |
CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


